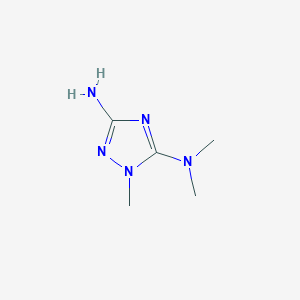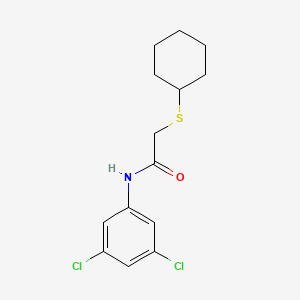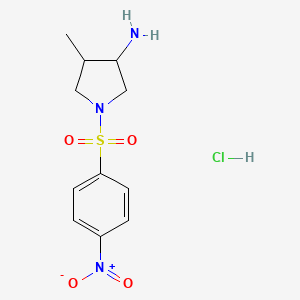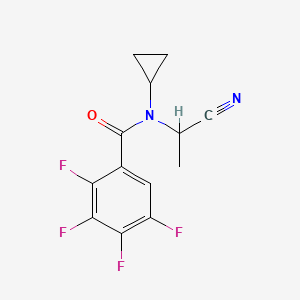![molecular formula C17H13F3N2O2S B2637129 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1351599-83-1](/img/structure/B2637129.png)
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a hydroxyethyl group substituted with a trifluoromethylphenyl moiety
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Used in the synthesis of advanced materials with specific electronic properties due to the presence of the trifluoromethyl group.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Protein Binding: Can be used in studies of protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Diagnostic Imaging: The trifluoromethyl group can be used in the development of imaging agents for techniques like MRI.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance.
Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzo[d]thiazole-2-carboxylic acid and 4-(trifluoromethyl)benzyl alcohol.
Step 1: The benzo[d]thiazole-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Step 2: The acid chloride is then reacted with 2-aminoethanol in the presence of a base such as triethylamine (TEA) to form the intermediate N-(2-hydroxyethyl)benzo[d]thiazole-2-carboxamide.
Step 3: The intermediate is then subjected to a Friedel-Crafts alkylation with 4-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the final product.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas (H₂), Pd/C catalyst, ethanol as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzo[d]thiazole core can intercalate with DNA, while the hydroxyethyl and trifluoromethylphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyethyl)benzo[d]thiazole-2-carboxamide: Lacks the trifluoromethylphenyl group, resulting in different biological activity.
N-(2-hydroxy-2-(4-methylphenyl)ethyl)benzo[d]thiazole-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide imparts unique electronic properties, making it more lipophilic and enhancing its ability to interact with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)11-7-5-10(6-8-11)13(23)9-21-15(24)16-22-12-3-1-2-4-14(12)25-16/h1-8,13,23H,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSZOEISXJEMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2637047.png)
![9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637049.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2637050.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)
![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)


![(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2637060.png)
![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)

![N-(3-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)
![4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide](/img/structure/B2637068.png)

